![molecular formula C24H26O3 B13897173 1,3-Propanediol, 2-methyl-2-[(triphenylmethoxy)methyl]- CAS No. 96917-84-9](/img/structure/B13897173.png)
1,3-Propanediol, 2-methyl-2-[(triphenylmethoxy)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propanediol, 2-methyl-2-[(triphenylmethoxy)methyl]- is a chemical compound with the molecular formula C24H26O3 It is a derivative of 1,3-propanediol, where one of the hydroxyl groups is substituted with a triphenylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2-methyl-2-[(triphenylmethoxy)methyl]- typically involves the reaction of 2-methyl-1,3-propanediol with triphenylmethanol under acidic conditions. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the hydroxyl group of 2-methyl-1,3-propanediol to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of catalysts, controlled temperature, and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
1,3-Propanediol, 2-methyl-2-[(triphenylmethoxy)methyl]- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols.
Substitution: The triphenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve nucleophiles such as halides or amines.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of new compounds with different functional groups.
Scientific Research Applications
1,3-Propanediol, 2-methyl-2-[(triphenylmethoxy)methyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential use in biochemical assays and as a reagent in molecular biology.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Propanediol, 2-methyl-2-[(triphenylmethoxy)methyl]- involves its interaction with various molecular targets. The triphenylmethoxy group can interact with hydrophobic pockets in proteins, while the hydroxyl groups can form hydrogen bonds with other molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,3-propanediol: A simpler analog without the triphenylmethoxy group.
1,3-Propanediol: The parent compound without any substitutions.
Triphenylmethanol: Contains the triphenylmethoxy group but lacks the 1,3-propanediol backbone.
Uniqueness
1,3-Propanediol, 2-methyl-2-[(triphenylmethoxy)methyl]- is unique due to the presence of both the 1,3-propanediol backbone and the triphenylmethoxy group. This combination imparts distinct chemical and physical properties, making it valuable in various applications.
Properties
CAS No. |
96917-84-9 |
|---|---|
Molecular Formula |
C24H26O3 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
2-methyl-2-(trityloxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C24H26O3/c1-23(17-25,18-26)19-27-24(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,25-26H,17-19H2,1H3 |
InChI Key |
UPMNBAHXNMCCLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(CO)COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(3,4-Dimethoxyphenyl)-5-ethyl-4-oxothieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13897090.png)
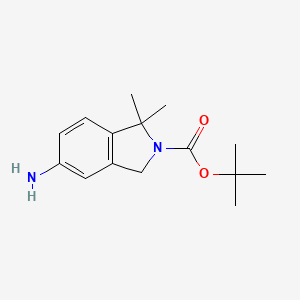

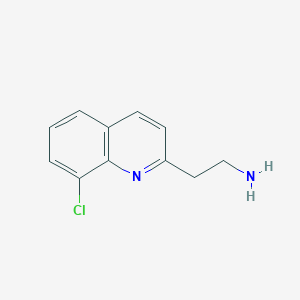
![Methyl 5-bromo-3-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B13897121.png)
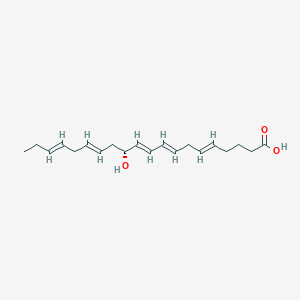
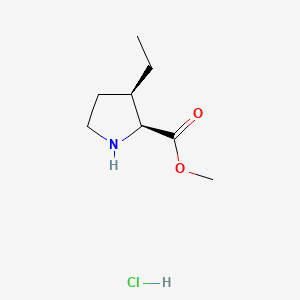
![4-fluoro-2-(4-fluoropyridin-2-yl)pyridine;2-[2-fluoro-4-(trifluoromethyl)benzene-6-id-1-yl]-5-(trifluoromethyl)pyridine;iridium(3+);hexafluorophosphate](/img/structure/B13897130.png)
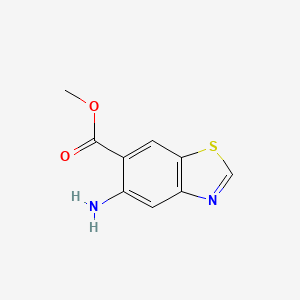
![5-Fluoro-4-iodo-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B13897141.png)

![Methyl 3-((2-hydroxyethyl)amino]-4-nitrobenzoate](/img/structure/B13897179.png)
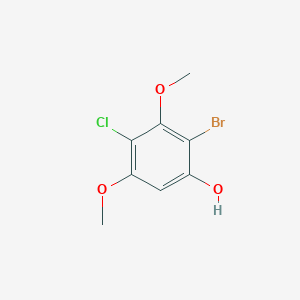
![4-chloro-6-(4-chlorophenyl)-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13897194.png)
